molecular formula C17H24N4O2 B3308794 3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-21-7

3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308794
CAS No.: 939986-21-7
M. Wt: 316.4 g/mol
InChI Key: UXAHHDGGLPMNHU-UHFFFAOYSA-N
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Description

3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 320366-57-2) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a (3-cyano-pyridin-2-ylamino)methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₇H₂₄N₄O₂, with a molar mass of 316.40 g/mol . This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors and receptor modulators. Its structural versatility allows for modifications at the pyridine and piperidine moieties, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name

tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-9-5-6-13(12-21)11-20-15-14(10-18)7-4-8-19-15/h4,7-8,13H,5-6,9,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHHDGGLPMNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134137
Record name 1,1-Dimethylethyl 3-[[(3-cyano-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-21-7
Record name 1,1-Dimethylethyl 3-[[(3-cyano-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(3-cyano-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure features a piperidine ring, a cyano group, and a tert-butyl ester, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition. Below are the key findings from various studies:

Anticancer Activity

  • In Vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV) activity, which is implicated in tumor growth regulation .

Enzyme Inhibition

  • Cholinesterase Inhibition : Some studies have reported that related compounds demonstrate potent inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases . This activity is quantified using IC50 values, with certain derivatives showing values as low as 7.49 µM.
  • Protein Kinase Inhibition : The compound is also being explored for its ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibitors targeting CDKs are considered promising for cancer therapy due to their role in controlling cell proliferation .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
Anticancer ActivityMCF-75.85
Anticancer ActivityA5493.42
AChE Inhibition-7.49
DPP-IV Inhibition-Not specified

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study involving a series of piperidine derivatives demonstrated that modifications to the cyano group significantly enhanced anticancer activity against various human cancer cell lines, indicating the importance of structural optimization in drug development .
  • Case Study 2 : Another investigation focused on the synthesis of novel derivatives led to the discovery of compounds with improved potency against AChE and CDK inhibitors, suggesting that further exploration could yield effective treatments for both cancer and neurodegenerative diseases .

Comparison with Similar Compounds

a) Thiazole vs. Pyridine Derivatives

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate () replaces the cyano-pyridinyl group with a thiazol-2-yl moiety.

b) Pyridazine and Pyrimidine Analogs

3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-59-1) substitutes the pyridine ring with a chloropyridazine group. The chlorine atom increases lipophilicity, while the pyridazine’s dual nitrogen atoms improve π-π stacking interactions in receptor binding. This analog’s molar mass (313.78 g/mol) is slightly lower due to the absence of the cyano group .

Functional Group Variations

a) Nitro and Amino Modifications

2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: N/A, C₁₆H₂₃N₃O₅, 337.37 g/mol) introduces a nitro group, which enhances redox activity but may reduce metabolic stability compared to the cyano group. Conversely, amino-substituted analogs like 3-(4-aminobenzylamino)-piperidine-1-carboxylate (CAS: 1189105-72-3) exhibit improved solubility due to the hydrophilic primary amine .

b) Amino Acid Conjugates

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylate (CAS: 1354026-05-3, C₁₆H₃₁N₃O₃, 313.44 g/mol) incorporates a branched amino acid side chain. This modification mimics natural peptide substrates, making it suitable for protease inhibition studies .

Pharmacological Implications

Compounds like 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylate () and 4-[2-(1-methyl-5-pyridin-4-yl-1H-pyrazol-3-yl)ethyl]piperidine-1-carboxylate () demonstrate the importance of substituent bulkiness in modulating blood-brain barrier penetration. The oxo-pyrrolidinyl group in enhances water solubility, while the pyrazolyl group in improves target selectivity for kinase inhibition .

Q & A

Q. What are the common synthetic routes and characterization techniques for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, such as palladium-catalyzed cross-coupling and Boc-protection strategies. For example:

  • Step 1: Palladium diacetate with tert-butyl XPhos and cesium carbonate in tert-butanol (40–100°C, inert atmosphere) for coupling reactions .
  • Step 2: Boc protection of the piperidine nitrogen under anhydrous conditions.

Characterization Techniques:

  • ¹H/¹³C NMR: Confirm Boc group (δ ~1.4 ppm for tert-butyl) and pyridinylamino-methyl substitution.
  • Mass Spectrometry: Verify molecular weight (e.g., [M+H]+ expected for C₁₇H₂₃N₃O₂).
  • HPLC: Assess purity (>95% as reported for analogs) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Respiratory protection (N95 masks), nitrile gloves, and safety goggles .
  • Storage: Stable at 4°C in sealed containers; incompatible with strong oxidizers (e.g., peroxides) .
  • Emergency Measures: Immediate eye washing and medical consultation if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Key parameters to optimize:

ParameterOptimal RangeReference
CatalystPd(OAc)₂ with tert-butyl XPhos
Temperature80–100°C
Reaction Time5–6 hours
Solventtert-Butanol

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Recrystallization in ethyl acetate/hexane enhances purity .

Q. How do environmental factors (pH, temperature) impact compound stability?

Methodological Answer:

  • pH Stability: Boc groups hydrolyze rapidly under acidic (pH <3) or basic (pH >9) conditions. Neutral buffers (pH 6–8) are recommended for aqueous work .
  • Thermal Stability: Degradation <5% after 4 weeks at 40°C when stored in amber vials under nitrogen .
  • Light Sensitivity: Protect from UV exposure to prevent photodegradation .

Q. How to resolve discrepancies in NMR or mass spectral data?

Methodological Answer:

  • NMR Assignments: Use 2D techniques (HSQC, HMBC) to resolve overlapping peaks. For example, pyridinyl protons may shift by 0.5 ppm in DMSO vs. CDCl₃ .
  • Mass Spec Validation: Compare experimental [M+H]+ with computational tools (e.g., ChemDraw isotope simulation).
  • Reference Analog Data: Cross-check with structurally similar compounds (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate) .

Q. What strategies mitigate hazardous byproducts during synthesis?

Methodological Answer:

  • Byproduct Identification: LC-MS or GC-MS to detect halogenated intermediates (e.g., from unreacted cyano-pyridinyl precursors) .
  • Waste Management: Neutralize acidic/basic residues before disposal. Use activated carbon filtration for organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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